molecular formula C11H20O2 B13258817 2-(2-Hydroxycycloheptyl)-2-methylpropanal

2-(2-Hydroxycycloheptyl)-2-methylpropanal

Cat. No.: B13258817
M. Wt: 184.27 g/mol
InChI Key: OIIHKKRULJMXTQ-UHFFFAOYSA-N
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Description

2-(2-Hydroxycycloheptyl)-2-methylpropanal is a branched aldehyde featuring a hydroxy-substituted cycloheptyl ring and a methyl group at the alpha position. The aldehyde functional group makes it reactive in condensation and oxidation reactions, while the bulky cycloheptyl moiety likely reduces volatility compared to simpler aldehydes like 2-methylpropanal .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(2-hydroxycycloheptyl)-2-methylpropanal

InChI

InChI=1S/C11H20O2/c1-11(2,8-12)9-6-4-3-5-7-10(9)13/h8-10,13H,3-7H2,1-2H3

InChI Key

OIIHKKRULJMXTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1CCCCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxycycloheptyl)-2-methylpropanal typically involves the reaction of cycloheptanone with a suitable aldehyde under basic conditions. The hydroxyl group is introduced through a subsequent reduction step. Common reagents used in this synthesis include sodium borohydride (NaBH4) for the reduction of the ketone to the alcohol.

Industrial Production Methods

Industrial production of 2-(2-Hydroxycycloheptyl)-2-methylpropanal may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxycycloheptyl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 2-(2-Oxocycloheptyl)-2-methylpropanal.

    Reduction: 2-(2-Hydroxycycloheptyl)-2-methylpropanol.

    Substitution: 2-(2-Chlorocycloheptyl)-2-methylpropanal.

Scientific Research Applications

2-(2-Hydroxycycloheptyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxycycloheptyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Volatility : Smaller analogs like 2-hydroxy-2-methylpropanal exhibit higher volatility due to lower molecular weight and lack of bulky substituents .

Reactivity : Sulfur-containing derivatives (e.g., 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal) show enhanced nucleophilic character compared to purely hydrocarbon-substituted aldehydes .

Synthetic Utility : Bromophenyl and silyl-protected derivatives are prioritized in multi-step organic synthesis for their stability and functional group compatibility .

Biological Activity

2-(2-Hydroxycycloheptyl)-2-methylpropanal is a compound that has garnered interest due to its potential biological activity. This article explores its properties, biological effects, and relevant research findings.

  • Chemical Formula: C11H20O2
  • Molecular Weight: 184.28 g/mol
  • IUPAC Name: 2-(2-hydroxycycloheptyl)-2-methylpropanal

Biological Activity Overview

The biological activity of 2-(2-hydroxycycloheptyl)-2-methylpropanal can be categorized into several key areas:

  • Antioxidant Properties
    • The compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Antioxidants are vital in preventing cellular damage caused by free radicals.
  • Cytoprotective Effects
    • Research indicates that compounds similar to 2-(2-hydroxycycloheptyl)-2-methylpropanal can protect cells from xenobiotic-induced cytotoxicity. This suggests a potential role in therapeutic applications for conditions associated with oxidative stress.
  • Metabolic Role
    • As a hydroxyaldehyde, it may participate in various metabolic pathways, influencing the metabolism of other compounds and potentially interacting with enzymes involved in biotransformation processes.

Antioxidant Activity

A study highlighted the antioxidant properties of related compounds, demonstrating their ability to scavenge free radicals effectively. For instance, compounds with similar structures showed IC50 values in the nanomolar range for superoxide and hydroxyl radical scavenging .

Cytoprotective Mechanisms

Research has shown that related compounds can maintain intracellular glutathione levels, which is critical for cellular defense against oxidative damage. The mechanism involves:

  • Scavenging reactive oxygen species (ROS)
  • Inhibiting lipid peroxidation processes .

Data Table: Biological Activity Comparison

CompoundAntioxidant Activity (IC50)Cytoprotective EffectReference
2-(2-Hydroxycycloheptyl)-2-methylpropanalTBDYes
HPMCD (4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol)56-582 nMYes
IsobutyraldehydeTBDYes

Case Studies

Case Study 1: Antioxidant Efficacy
In a controlled study, the antioxidant efficacy of various aldehydes was evaluated. The results indicated that certain structural modifications significantly enhance the scavenging ability against free radicals.

Case Study 2: Cellular Protection
Another study demonstrated that compounds with hydroxy groups provided substantial protection to liver cells exposed to toxic agents, suggesting that 2-(2-hydroxycycloheptyl)-2-methylpropanal could have similar protective effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Hydroxycycloheptyl)-2-methylpropanal, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally related hydroxy-aldehydes often involves aldol condensation or catalytic cyclization. For example, cycloheptanol derivatives can be synthesized using ketones or aldehydes with hydroxy groups under acidic or basic catalysis. Elevated temperatures (80–120°C) and controlled pressure are critical for cyclization efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended to isolate the product .
  • Key Parameters : Monitor reaction progress using TLC or GC-MS. Optimize catalyst loading (e.g., 5–10 mol% H₂SO₄) and solvent polarity to enhance yield.

Q. How can the structural integrity of 2-(2-Hydroxycycloheptyl)-2-methylpropanal be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to identify hydroxy (-OH, δ 1.5–2.5 ppm), aldehyde (-CHO, δ 9–10 ppm), and cycloheptyl ring protons.
  • IR : Peaks at ~1700 cm1 ^{-1 } (C=O stretch) and 3200–3600 cm1 ^{-1 } (O-H stretch) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is advised, as demonstrated for cyclopropane analogs .

Q. What safety protocols are critical when handling 2-(2-Hydroxycycloheptyl)-2-methylpropanal in the lab?

  • Methodological Answer : Refer to hazard classifications of similar aldehydes (e.g., H315/H319 for skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers. In case of exposure:

  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin Contact : Wash with soap/water for 15 minutes .

Q. How does the hydroxycycloheptyl moiety influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Hydroxy-aldehydes are prone to keto-enol tautomerism. Conduct stability studies by incubating the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm. Cycloheptyl rings may enhance steric protection against hydrolysis compared to smaller cycloalkanes .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 2-(2-Hydroxycycloheptyl)-2-methylpropanal in nucleophilic addition reactions?

  • Methodological Answer : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare activation energies for aldehyde vs. keto tautomers. Validate predictions with experimental kinetic studies (e.g., reaction with hydrazines or Grignard reagents) .

Q. What strategies enable enantioselective synthesis of 2-(2-Hydroxycycloheptyl)-2-methylpropanal?

  • Methodological Answer : Chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipases in nonpolar solvents) can induce asymmetry. Monitor enantiomeric excess (EE) via chiral HPLC (Chiralpak AD-H column) or polarimetry. Recent studies on cyclopropane derivatives suggest axial chirality in seven-membered rings is achievable but challenging .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in medicinal chemistry research?

  • Methodological Answer : Molecular docking (AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or GABA receptors. Validate with in vitro assays:

  • Anti-inflammatory Activity : Measure COX-2 inhibition using a fluorometric kit.
  • Neuroactivity : Patch-clamp electrophysiology on neuronal cell lines .

Q. What advanced analytical techniques resolve conflicting data on the compound’s tautomeric equilibrium?

  • Methodological Answer : Use dynamic NMR (DNMR) at variable temperatures (-50°C to 50°C) to observe tautomer interconversion. Complement with 17O^{17}O NMR or isotopic labeling (2H^{2}H) to track proton exchange rates. For solid-state analysis, synchrotron IR microspectroscopy provides spatial resolution of keto/enol forms .

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